1-Nonadecanethiol

CAS No.: 53193-23-0

Cat. No.: VC19629040

Molecular Formula: C19H40S

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53193-23-0 |

|---|---|

| Molecular Formula | C19H40S |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | nonadecane-1-thiol |

| Standard InChI | InChI=1S/C19H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 |

| Standard InChI Key | YNESSCJHABBEIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCS |

Introduction

Chemical Identity and Structural Characteristics

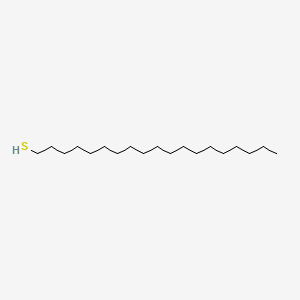

1-Nonadecanethiol, also known as nonadecyl mercaptan, is characterized by the molecular formula C₁₉H₄₀S and a molecular weight of 300.59 g/mol . The compound’s structure consists of a linear hydrocarbon chain (CH₃(CH₂)₁₇CH₂SH) with a terminal thiol group, which enables covalent bonding to metal surfaces. Key identifiers include:

The extended alkyl chain contributes to its hydrophobicity, while the thiol group facilitates chemisorption on substrates like gold, silver, and copper.

Synthesis and Purification

Synthetic Routes

1-Nonadecanethiol is typically synthesized via nucleophilic substitution reactions. One documented method involves:

-

Bromination: 1-Nonadecanol is converted to 19-bromo-1-nonadecanol using hydrobromic acid (HBr) under reflux conditions .

-

Thiolation: The brominated intermediate reacts with thiolacetic acid (CH₃COSH) in the presence of sodium methoxide (NaOCH₃), yielding the thioester intermediate.

-

Hydrolysis: The thioester is hydrolyzed with acetyl chloride (CH₃COCl) to produce 1-nonadecanethiol .

This method emphasizes the importance of anhydrous conditions to prevent oxidation of the thiol group.

Purification

Post-synthesis purification involves recrystallization from ethanol or hexane to achieve >95% purity. Chromatographic techniques (e.g., flash chromatography with silica gel) are employed to remove residual brominated byproducts .

Physical and Thermodynamic Properties

Experimental data for 1-nonadecanethiol are summarized below:

Table 1: Physical Properties of 1-Nonadecanethiol

| Property | Value | Method/Source |

|---|---|---|

| Melting Point (Tm) | 340.35 K (67.2°C) | Joback Method |

| Boiling Point (Tb) | 696.98 K (423.83°C) | Joback Method |

| Density (25°C) | 0.807 g/cm³ | McGowan Method |

| Enthalpy of Vaporization | 64.62 kJ/mol | NIST Webbook |

| Heat Capacity (Cp) | 945.87 J/mol·K at 841.14 K | Joback Method |

| LogP (Octanol-Water) | 7.568 | Crippen Method |

The compound’s low water solubility (<1 mg/L) and high logP value underscore its hydrophobic nature, making it ideal for creating non-polar interfaces.

Applications in Surface Science

Self-Assembled Monolayers (SAMs)

1-Nonadecanethiol forms highly ordered SAMs on gold surfaces via Au-S covalent bonds. Key findings include:

-

Chain Length Effects: Longer alkyl chains (e.g., C19 vs. C11) enhance monolayer stability due to stronger van der Waals interactions .

-

Thermodynamic Stability: SAMs of 1-nonadecanethiol exhibit a Gibbs free energy of formation (ΔGf) of -397.01 kJ/mol, indicating spontaneous adsorption .

-

Electrochemical Behavior: These SAMs suppress electron transfer reactions, as demonstrated by attenuated voltammetric responses for redox probes like ferrocene .

Tribology and Corrosion Inhibition

SAMs of 1-nonadecanethiol reduce friction coefficients by 40–60% on gold surfaces, making them valuable in microelectromechanical systems (MEMS) . Additionally, they act as corrosion inhibitors by forming impermeable barriers against oxidative agents .

Recent Research Advancements

Nanoparticle Functionalization

1-Nonadecanethiol stabilizes gold nanoparticles (AuNPs) by preventing aggregation. Studies show that AuNPs functionalized with 1-nonadecanethiol retain catalytic activity in hydrogenation reactions .

Biomedical Interfaces

SAMs of 1-nonadecanethiol on titanium implants reduce protein fouling by 70%, enhancing biocompatibility in orthopedic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume